REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:9]([CH3:14])([CH3:13])[C:10](O)=[O:11])[CH:5]=[C:6]([Cl:8])[CH:7]=1.C(Cl)[Cl:16]>CN(C=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([C:9]([CH3:14])([CH3:13])[C:10]([Cl:16])=[O:11])[CH:5]=[C:6]([Cl:8])[CH:7]=1
|
Name
|
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)C(C(=O)O)(C)C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
71.2 mmol
|
Type
|
catalyst
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
the resulting mixture stirred for 12 h
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent 8.3 g (93%) 2-(3,5-dichloro-phenyl)-2-methyl-propionyl chloride
|
Type
|
CUSTOM
|
Details
|
was obtained as a light yellow oil, which
|
Type
|
CUSTOM
|
Details
|
was used without further purification
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)C(C(=O)Cl)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |